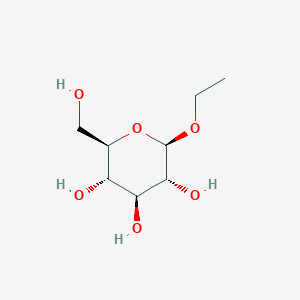

Ethyl D-glucopyranoside

Description

ethyl beta-D-glucopyranoside is a natural product found in Cuminum cyminum, Euterpe precatoria, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl D-glucopyranoside

Introduction: Beyond the Structure

Ethyl D-glucopyranoside is a monosaccharide derivative that emerges from the formal condensation of the anomeric hydroxy group of D-glucose with ethanol. In the realms of drug development, food science, and cosmetic formulation, alkyl glycosides are valued for their low toxicity, high biodegradability, and versatile surfactant properties. This compound, as a simple and fundamental example of this class, serves as a crucial model compound for studying glycosidic bond stability, enzymatic interactions, and the influence of glycosylation on the physicochemical properties of parent molecules.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher and scientist, providing not only the fundamental physicochemical properties but also the scientific rationale behind these characteristics and the robust, validated methodologies for their determination. Understanding these properties is paramount for predicting the behavior of this molecule in various matrices, from biological systems to formulation excipients, ensuring both efficacy and stability in its applications. A critical aspect of its chemistry, central to this guide, is the existence of two diastereomeric forms, the alpha (α) and beta (β) anomers, which differ only in the stereochemistry at the anomeric carbon (C-1). This seemingly minor structural variance imparts distinct physical properties, a recurring theme in carbohydrate chemistry.[1]

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a chiral molecule existing as two primary anomers.

-

CAS Registry Numbers:

-

IUPAC Names:

-

α-anomer: (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol

-

β-anomer: (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol[5]

-

The structural difference between the anomers lies in the orientation of the ethoxy group (-OCH₂CH₃) at the C-1 position. In the α-anomer, the ethoxy group is in an axial position (trans to the C-6 hydroxymethyl group), while in the β-anomer, it occupies an equatorial position (cis to the C-6 hydroxymethyl group). This distinction is pivotal, influencing crystal packing, melting point, solubility, and specific optical rotation.[11]

Caption: Chair conformations of Ethyl α- and β-D-glucopyranoside.

Summary of Physicochemical Properties

For rapid reference and comparison, the core physicochemical data for this compound are summarized below. The distinct values for the α and β anomers are provided where available, underscoring the importance of identifying the specific anomer in any experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₆ | [2][3] |

| Molecular Weight | 208.21 g/mol | [2][3][4] |

| Physical Appearance | White crystalline solid | [12] |

| Melting Point | α-anomer: 110 °Cβ-anomer: 98-100 °C | [12][13] |

| Boiling Point | ~395.1 °C (Predicted) | [6] |

| Density | ~1.4 g/cm³ | [6] |

| Water Solubility | 590 g/L (Predicted) | [12] |

| LogP (Octanol/Water) | -1.8 to -1.9 (Predicted) | [7][12] |

| Specific Optical Rotation | β-anomer: [α]²⁰D = -36.7° (c, H₂O) | [12] |

In-Depth Analysis of Key Properties

Thermal Properties: Melting Point Discrepancy and Anomeric Purity

The melting point is a sensitive indicator of a crystalline solid's purity and identity. The observed difference in melting points between the α-anomer (110 °C) and the β-anomer (98-100 °C) is a direct consequence of their different three-dimensional structures.[12][13] The ability of the molecules to pack into a crystal lattice differs, resulting in different lattice energies that must be overcome during melting. The β-anomer of D-glucose is generally more stable in solution as all bulky substituents can occupy equatorial positions, but this does not always translate to a higher melting point, which is dependent on the stability of the crystal lattice, not the solvated molecule.[11]

From a practical standpoint, a broad or depressed melting range for a sample of this compound can indicate the presence of impurities or, more commonly, a mixture of the two anomers. The technique of mixed melting point determination can be a powerful, rapid tool for confirming the identity of a pure anomer against a known standard.[14]

Solubility Profile: A Hydrophilic Nature

The molecular structure of this compound, dominated by four free hydroxyl (-OH) groups and a ring oxygen, renders it highly hydrophilic. These groups readily form hydrogen bonds with water and other polar solvents. The predicted high water solubility of 590 g/L is consistent with this structure.[12] The molecule is also reported to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[14]

The ethyl group provides a small lipophilic domain, making the molecule an amphiphile, albeit a weak one. This amphiphilicity is the basis for the surfactant properties of longer-chain alkyl glycosides. For researchers in drug delivery, the high water solubility of this compound suggests its potential utility in modifying poorly soluble parent drugs through glycosylation to enhance their bioavailability.

Stereochemistry and Optical Activity

As a chiral molecule, this compound rotates the plane of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are quantified by the specific rotation, [α]. The β-anomer is levorotatory, rotating light counter-clockwise, with a specific rotation of -36.7°.[12] The α-anomer would be expected to be dextrorotatory (positive value), though a specific value is not consistently reported in the literature.

This property is not merely a physical constant; it is fundamental to the molecule's biological activity. Biological systems, being chiral themselves, often exhibit stereospecific interactions. The specific conformation of the glycoside can dictate its binding affinity to enzymes and receptors. Therefore, polarimetry is an essential quality control technique to confirm the anomeric identity and purity of a sample.

Chemical Stability and Hydrolysis

The key to the stability of this compound is the glycosidic bond between the ethyl group and the glucose ring. This bond is an acetal linkage.

-

Acidic Conditions: Acetals are susceptible to hydrolysis under acidic conditions. The reaction is initiated by protonation of the exocyclic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water yields glucose and ethanol. This instability in acidic environments is a critical consideration for formulation, drug delivery (e.g., release in the stomach), and storage.

-

Basic and Neutral Conditions: The glycosidic bond is stable to hydrolysis under neutral and basic conditions. This allows for the use of basic conditions in certain synthetic manipulations without cleaving the glycoside.

-

Enzymatic Hydrolysis: Specific enzymes, known as glycosidases (e.g., β-glucosidase for the β-anomer), can catalyze the hydrolysis of the glycosidic bond with high specificity.[15] This is the primary mechanism of its biodegradation and is a key process in many biological systems.

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as self-validating systems, grounded in authoritative standards, to ensure the generation of reliable and reproducible data.

Protocol: Determination of Melting Range (USP <741> Method)

This protocol is based on the United States Pharmacopeia (USP) standard for Class Ia substances, ensuring regulatory compliance and accuracy.[4][16]

Causality: The melting point of a pure substance occurs over a narrow temperature range. Impurities or mixtures broaden this range. A slow, controlled heating rate (~1 °C/min) is critical to allow the system to remain in thermal equilibrium, ensuring that the observed temperature accurately reflects the true phase transition temperature.[3]

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried (e.g., in a vacuum desiccator over silica gel for 24 hours).[4]

-

Capillary Loading: Load the sample into a capillary tube (specified as 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[4]

-

Apparatus Setup: Place the capillary in the heating block of a calibrated melting point apparatus.

-

Heating Profile:

-

Rapidly heat the block to a temperature approximately 5 °C below the expected melting point (e.g., ~93 °C for the β-anomer).

-

Once this temperature is reached, reduce the heating rate to a constant 1 °C/min.[4]

-

-

Observation and Recording:

-

Record the "onset point" (T₁): The temperature at which the column of substance is first observed to collapse or liquefy.

-

Record the "clear point" (T₂): The temperature at which the substance becomes completely liquid.[4]

-

-

Reporting: The melting range is reported as T₁ – T₂. For a pure substance, this range should be narrow (e.g., ≤ 1 °C).

-

Validation: The apparatus's calibration should be regularly verified using USP Melting Point Reference Standards.[16]

Caption: Workflow for USP <741> Melting Point Determination.

Protocol: Determination of Specific Optical Rotation

This protocol outlines the standard procedure for measuring the specific rotation of a chiral compound in solution, a fundamental property for identity and quality control.[17]

Causality: Specific rotation is an intensive property, meaning it is independent of the concentration and path length. The calculation normalizes the observed rotation to a standard concentration (1 g/mL) and path length (1 dm), allowing for comparison between samples and with literature values.[17] The measurement is sensitive to temperature and the wavelength of light used, which must be strictly controlled and reported.

Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of this compound (e.g., 100 mg).

-

Dissolve the sample in a precise volume of solvent (e.g., deionized water) in a volumetric flask (e.g., 10.00 mL) to obtain a known concentration (c) in g/mL.

-

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent) to set the zero point.

-

Measurement:

-

Rinse and fill the polarimeter sample cell (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and allow the temperature to equilibrate (typically 20 °C).

-

Measure the observed optical rotation (α) using a sodium D-line light source (λ = 589 nm).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (c × l)

-

Where T is the temperature in °C and λ is the wavelength.

-

-

Reporting: Report the value including the temperature, wavelength, and solvent used (e.g., [α]²⁰D = -36.7° (c=0.01, H₂O)).

Caption: Workflow for Determining Specific Optical Rotation.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility value of a compound.[18]

Causality: This method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time for the dissolution process to complete. Adding an excess of the solid ensures that the solution becomes saturated. The analysis of the supernatant provides the concentration of the dissolved solute at saturation.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., deionized water) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical technique (e.g., HPLC with a refractive index detector, or mass spectrometry).

-

-

Reporting: The determined concentration is reported as the equilibrium solubility at the specified temperature (e.g., in mg/mL or mol/L).

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

This compound is generally regarded as a low-hazard compound. However, as with any chemical, standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store at 2-8°C under an inert gas like nitrogen to prevent potential degradation.

-

Hazard Codes: Some suppliers list hazard codes such as H302, H312, H315, H319, H332, H335, indicating potential for harm if swallowed, in contact with skin, or inhaled, and potential for skin/eye/respiratory irritation.[6]

Conclusion

The physicochemical properties of this compound are intrinsically linked to its molecular structure, particularly the presence of multiple hydroxyl groups and the stereochemistry at the anomeric center. Its high polarity, water solubility, and specific optical rotation are defining features. The distinct melting points of the α and β anomers highlight the critical importance of anomeric purity in any application. The protocols provided herein offer a robust framework for the characterization of this and similar glycosides, ensuring data integrity and reproducibility. For researchers in drug development and formulation science, a thorough understanding of these foundational properties is not merely academic; it is the cornerstone of rational design and successful application.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11127487, this compound.

- thinkSRS (n.d.). Determination of Melting Points According to Pharmacopeia.

- FooDB (2010). Showing Compound Ethyl beta-D-glucopyranoside (FDB001255).

- U.S. Pharmacopeial Convention (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.

- Mettler Toledo (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Kuppa, R. P. (2021). Melting point testing as per USP 741. YouTube.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91694274, Ethyl alpha-d-glucopyranoside.

- SlideShare (n.d.). Glycosides.

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029968).

- Chemistry LibreTexts (2022). 25.5: Cyclic Structures of Monosaccharides - Anomers.

- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- J&K Scientific LLC (n.d.). Ethyl β-D-thioglucopyranoside, 99%.

- Human Metabolome Database (n.d.). Showing metabocard for Ethyl beta-D-glucopyranoside (HMDB0029968).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11127487, this compound.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5135-5137.

- Wikipedia (n.d.). Specific rotation.

- ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5316821, 2-(3,4-Dihydroxyphenyl)ethyl beta-D-glucopyranoside.

- GlycoData (n.d.). Aqueous Solubility of Carbohydrates.

- ChemBK (n.d.). ethyl α-D-glucopyranoside.

- Lappeenranta University of Technology (2013). Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside.

- Chemistry LibreTexts (2023). 25.5: Cyclic Structures of Monosaccharides - Anomers.

- Chemistry Stack Exchange (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?

- Luminix Health (n.d.). Ethyl β-D-glucopyranoside.

- MDPI (2023). In Vitro Study on the Effects of Rhododendron mucronulatum Branch Extract, Taxifolin-3-O-Arabinopyranoside and Taxifolin on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. thinksrs.com [thinksrs.com]

- 5. hmdb.ca [hmdb.ca]

- 6. luminixhealth.com [luminixhealth.com]

- 7. This compound | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. guidechem.com [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Showing Compound Ethyl beta-D-glucopyranoside (FDB001255) - FooDB [foodb.ca]

- 13. chembk.com [chembk.com]

- 14. mt.com [mt.com]

- 15. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]

- 16. uspbpep.com [uspbpep.com]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. asianpubs.org [asianpubs.org]

Introduction: The Significance of Ethyl D-Glucopyranoside

An In-depth Technical Guide to the Synthesis of Ethyl D-Glucopyranoside

This guide provides a comprehensive overview of the principal synthetic pathways for this compound, a molecule of significant interest in glycobiology and various industrial applications.[1][2] Intended for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and provide a framework for reproducible, high-yield synthesis.

This compound is an O-glycosyl compound where an ethyl group is linked to a glucose molecule via a glycosidic bond.[3] This structure imparts amphiphilic properties, making it useful as a surfactant, emulsifier, and a valuable building block in the synthesis of more complex carbohydrate-based molecules.[4] Its synthesis is a foundational exercise in glycosylation chemistry, illustrating the challenges of controlling stereochemistry at the anomeric center (C1) and managing the reactivity of multiple hydroxyl groups. This guide will detail three core synthetic strategies: the classic Fischer Glycosylation, the stereoselective Koenigs-Knorr reaction, and the biocatalytic Enzymatic Synthesis.

Fischer Glycosylation: The Direct Acid-Catalyzed Approach

The Fischer glycosylation, first developed by Emil Fischer between 1893 and 1895, remains a straightforward and widely used method for preparing simple alkyl glycosides.[5] It involves the reaction of a monosaccharide (D-glucose) with an alcohol (ethanol) under strong acid catalysis.[6]

Mechanistic Rationale

The trustworthiness of the Fischer protocol lies in its well-understood, albeit complex, equilibrium-driven mechanism. The process is initiated by the protonation of the anomeric hydroxyl group of the glucose hemiacetal, facilitating the elimination of a water molecule.[6] This generates a resonance-stabilized oxocarbenium ion intermediate. Ethanol, acting as both solvent and nucleophile, can then attack this planar intermediate from either the top (α-face) or bottom (β-face), leading to a mixture of α- and β-anomers.[7]

The reaction is reversible and will eventually reach a thermodynamic equilibrium.[5] With extended reaction times, the more thermodynamically stable product, typically the α-anomer due to the anomeric effect, will predominate.[5] Shorter reaction times may favor the formation of the less stable furanose forms, while longer times allow for conversion to the more stable pyranose rings.[5]

Sources

The Ubiquitous Yet Understated Glycoside: A Technical Guide to the Natural Occurrence of Ethyl D-Glucopyranoside in Plants

Abstract

Ethyl D-glucopyranoside, a simple alkyl glycoside, has long been identified in the chemical profiles of various plant species and fermented products. Often considered a minor constituent, its biological significance is increasingly coming to light, revealing a molecule with nuanced roles in plant-microbe interactions and potential applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, its biosynthesis, and its physiological functions. Furthermore, we present detailed, field-proven methodologies for the extraction, purification, and analytical determination of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Sugar Derivative

This compound is a monosaccharide derivative in which an ethyl group is linked to the anomeric carbon of a D-glucose molecule via a glycosidic bond. It exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric center. While structurally unassuming, this glycoside's presence in plants is not merely incidental. Its formation represents a specific enzymatic process, and its accumulation can have tangible effects on the plant's environment and sensory properties. For drug development professionals, understanding the natural sources and bioactivities of such compounds is a critical first step in harnessing their potential. This guide will delve into the known occurrences of both α- and β-anomers, treating them as distinct yet related entities within the broader context of plant biochemistry.

Natural Distribution in the Plant Kingdom

This compound has been identified in a diverse range of plant species, from fruits and vegetables to woody tissues and root exudates. The concentration and anomeric form can vary significantly depending on the species, tissue type, and developmental stage of the plant.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species (Scientific Name) | Family | Plant Part | Anomer | Concentration/Yield | Reference(s) |

| Citrus junos (Yuzu) | Rutaceae | Peelings | β | Not Quantified | [1] |

| Foeniculum vulgare (Fennel) | Umbelliferae | Fruits | β | Not Quantified | [1][2] |

| Cuminum cyminum (Cumin) | Apiaceae | Fruits | β | Not Quantified | [1][2] |

| Hippophaë rhamnoides (Sea Buckthorn) | Elaeagnaceae | Berries | β | Not Quantified | [1] |

| Solanum lycopersicum (Tomato) | Solanaceae | Root Exudates | β | 2.2 mg from 1000 seedlings | [1] |

| Scabiosa stellata | Caprifoliaceae | Whole Plant | β | Not Quantified | [3][4] |

| Pisum sativum (Pea) | Fabaceae | Seedlings (hooks) | β | Biosynthesis demonstrated | [5] |

| Iris tenuifolia | Iridaceae | Not Specified | β | Not Quantified | [2] |

| Rehmannia glutinosa | Orobanchaceae | Not Specified | β | Not Quantified | [2][6] |

| Punica granatum (Pomegranate) | Lythraceae | Peels | α | Not Quantified | |

| Tectona grandis (Teak) | Lamiaceae | Not Specified | α | Not Quantified |

This table is not exhaustive but represents a selection of documented occurrences.

The Enzymatic Blueprint: Biosynthesis of Ethyl β-D-Glucopyranoside

The synthesis of this compound in plants is not a spontaneous chemical reaction but an enzymatically controlled process. While the pathway is not as extensively studied as those for major secondary metabolites, research on pea seedlings (Pisum sativum) has provided a foundational model.[5] The biosynthesis involves the transfer of a glucose moiety from an activated donor to an ethanol acceptor molecule.

The key steps are:

-

Activation of Glucose: Glucose is first activated to a higher energy form, typically a nucleotide sugar like Uridine Diphosphate Glucose (UDP-Glucose). This is a common strategy in glycoside biosynthesis, where UTP reacts with glucose-1-phosphate.[7]

-

Glycosyl Transfer: A specific enzyme, a type of glucosyltransferase, catalyzes the transfer of the glucosyl group from the UDP-glucose donor to ethanol. This reaction forms the β-glycosidic bond, resulting in ethyl β-D-glucopyranoside.[5]

Interestingly, the enzyme identified in pea seedlings can also utilize other β-glucosyl donors, such as isosuccinimide β-glucoside, with high efficiency.[5] This suggests that the pathway may be integrated with other metabolic networks within the plant.

Physiological Roles and Potential Applications

The presence of this compound is not merely a metabolic curiosity; it serves distinct biological and ecological functions.

-

Plant-Microbe Interactions: A significant discovery is the role of ethyl β-D-glucopyranoside as a chemoattractant for the pathogenic bacterium Ralstonia solanacearum.[1] Secreted by tomato roots, this compound actively guides the bacterium towards its host, highlighting a specific molecular dialogue in the rhizosphere. This finding is crucial for understanding plant disease mechanisms and developing novel control strategies.

-

Sensory Properties and Food Science: In sea buckthorn berries, ethyl β-D-glucopyranoside is a known contributor to bitterness.[8] Its concentration can negatively impact the flavor profile of juices, making it an important quality marker for the food and beverage industry. Conversely, the alpha anomer, often found in fermented products like Japanese sake, is noted for its sweet taste and is used as a flavoring agent.[9]

-

Cosmetic and Pharmaceutical Potential: Ethyl α-D-glucopyranoside has been reported to have skin conditioning and moisturizing effects.[10] This has led to its exploration for use in cosmetic and dermatological formulations. While less documented, some commercial sources suggest that this compound may possess antimicrobial properties, potentially due to its ability to disrupt cell membranes. These claims, however, require rigorous scientific validation.

Methodologies for Extraction, Purification, and Analysis

The accurate study of this compound necessitates robust and validated methods for its extraction from complex plant matrices and its subsequent quantification.

General Extraction and Purification Protocol

This protocol outlines a general procedure for the extraction of this compound from dried plant material. Optimization will be required based on the specific plant matrix.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, roots, fruits) at room temperature or by lyophilization to a constant weight.

-

Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for extraction.[11]

-

-

Solvent Extraction:

-

Weigh approximately 10 g of the powdered plant material into a flask.

-

Add 100 mL of 80% ethanol. Ethanol is a common solvent for extracting glycosides due to its polarity.[12]

-

Macerate the mixture by soaking for 24-48 hours at room temperature with periodic agitation.[11][12] Alternatively, use ultrasonication for 30 minutes or reflux extraction for 2-4 hours to improve efficiency.

-

-

Filtration and Concentration:

-

Filter the mixture through a Büchner funnel with filter paper under vacuum to separate the extract from the solid plant residue.[13]

-

Wash the residue with a small volume of fresh 80% ethanol and combine the filtrates.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol. The result is a crude aqueous extract.

-

-

Purification (Optional - for high purity isolates):

-

The crude extract can be further purified using column chromatography. A common approach for glycosides is to use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove non-polar compounds, followed by chromatography on a silica gel or a more specialized resin like Diaion HP-20.[14]

-

Elution with a gradient of solvents (e.g., water to methanol) will separate compounds based on polarity, allowing for the isolation of fractions enriched in this compound.

-

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantification of non-volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a known weight of the dried extract in the mobile phase or a suitable solvent (e.g., 50% methanol).

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[15]

-

-

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[16]

-

Mobile Phase: A gradient elution is often necessary for complex plant extracts. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: A Refractive Index Detector (RID) is suitable for sugars that lack a strong UV chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for higher sensitivity and specificity.[1]

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at several concentrations.

-

Identify the peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.

-

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, or for those that can be made volatile through derivatization, GC-MS provides excellent separation and structural identification.

Step-by-Step Methodology:

-

Sample Derivatization (Required for Glycosides):

-

Glycosides are non-volatile and must be derivatized before GC-MS analysis. Silylation is a common method.

-

Evaporate a known amount of the dried extract to complete dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS in pyridine) and heat at 70°C for 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

Instrumentation and Conditions (Example):

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[17]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 50-600 m/z.[18]

-

-

Identification:

-

Identify the derivatized this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). The fragmentation pattern of the TMS-derivatized compound will be characteristic.

-

Conclusion and Future Perspectives

This compound, once relegated to the footnotes of phytochemical inventories, is emerging as a molecule of interest. Its defined role in mediating plant-pathogen interactions and its potential applications in the cosmetic and food industries underscore the need for continued research. For scientists in natural product chemistry and drug development, the diverse plant sources of this glycoside represent a valuable reservoir for further investigation.

Future research should focus on:

-

Expanding the Inventory: A systematic screening of more plant species to identify new, high-yielding sources of this compound.

-

Elucidating Biosynthetic Pathways: Characterizing the specific glucosyltransferases responsible for its synthesis in different plants could open avenues for metabolic engineering and enhanced production.

-

Validating Bioactivities: Rigorous pharmacological studies are required to substantiate the anecdotal claims of antimicrobial and other health-related benefits.

By leveraging the methodologies outlined in this guide, researchers are well-equipped to explore the multifaceted world of this simple yet significant plant glycoside.

References

- Liu, T. Y., & Castelfranco, P. (1968). The Biosynthesis of Ethyl-β-glucoside in Extracts of Pea Seedlings. Archives of Biochemistry and Biophysics, 123(3), 645-646.

- Kirimura, K., et al. (2022). Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase. ResearchGate.

- Protocols.io. (2019). Extraction Protocol for Collection.

- NIDDK Central Repository. (n.d.). Ethyl β-D-glucopyranoside.

- Hasegawa, T., et al. (2017). Ethyl β-d-glucoside: a novel chemoattractant of Ralstonia solanacearum isolated from tomato root exudates by a bioassay-guided fractionation. Journal of Pesticide Science, 42(3), 103-107.

- PubChem. (n.d.). Ethyl Glucoside.

- Kallio, H., et al. (2013). Sensory profile of ethyl β-D-glucopyranoside and its contribution to quality of sea buckthorn (Hippophaë rhamnoides L.). Food Chemistry, 137(1-4), 95-101.

- Panda, S. K., & Luyten, W. (2018). 2-(4-hydroxy phenyl) ethyl-O-β-D-glucopyranoside. ResearchGate.

- Google Patents. (n.d.). CN101235056A - Method for preparing plants total glycosides.

- Massey University. (n.d.). Biosynthesis and metabolism of plant glycosides.

- Slideshare. (n.d.). Biogenesis of glyosides, Biogenesis.

- Pharmacy 180. (n.d.). Biosynthesis of Glycosides.

- ResearchGate. (n.d.). Biosynthetic Pathways of Steroidal Glycoalkaloids and Plant C-24 Alkylsterols.

- Li, Y., et al. (2022). Antioxidant and Hypoglycemic Activity of Sequentially Extracted Fractions from Pingguoli Pear Fermentation Broth and Identification of Bioactive Compounds. Foods, 11(18), 2858.

- ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.

- Cole-Parmer Blog. (2020). Botanical Extraction: The Value and Ease of Ethanol.

- CD BioSustainable. (n.d.). Ethyl β-D-glucopyranoside.

- Swain, T., & Hillis, W. E. (1959). The phenolic constituents of Prunus domestica. I.—The quantitative analysis of phenolic constituents. Journal of the Science of Food and Agriculture, 10(1), 63-68.

- Effiong, G. S., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmaceutical Research International, 32(10), 22-31.

- Wikidata. (n.d.). ethyl β-D-glucopyranoside.

- ResearchGate. (n.d.). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil.

- Scribd. (n.d.). Ethanolic Extraction.

- LUTPub. (n.d.). Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside.

- MDPI. (n.d.). Centrifugation-Assisted Ultrafiltration as an Innovative Methodology to Enhance Phenolic Compound Bioaccessibility and Bioavailability from Winery By-Product Extracts.

- MDPI. (n.d.). Comparative Study on the In Vitro Fermentation Characteristics of Three Plant-Derived Polysaccharides with Different Structural Compositions.

- CABI Digital Library. (n.d.). Phytochemical study of Rourea minor stems and the analysis of therein contained Bergenin and Catechin derivatives by capillary electrophoresis.

- Fudge, A. L., et al. (2008). Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of Chromatography A, 1215(1-2), 51-56.

- Sangeetha, J., & Vijayalakshmi, K. (2011). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Pharmacy Research, 4(6).

- ResearchGate. (n.d.). Rapid Isolation and HPTLC Validated Method for the Quantification of Echioidinin-5-O-beta-D-Glucopyranoside in Andrographis echioides.

- MDPI. (n.d.). Antioxidant Potential and In Vitro Antidiabetic Activity of Paeonia japonica (Makino) Miyabe & Takeda Extract and Its Isolated Compounds.

- Louie, G. V., & Noel, J. P. (2011). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Current Opinion in Plant Biology, 14(3), 259-266.

- Oxford Academic. (n.d.). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations.

- Pharmacognosy Journal. (n.d.). GC-MS analysis of Phytocomponents in the Methanol Extract of Premna latifolia Roxb.

- Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.

- Journal of Pharmaceutical Research International. (n.d.). Identification and Quantification of Bioactive Compounds Present in the Plant Vernonia amygdalina Delile using GC-MS Technique.

- MDPI. (n.d.). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen.

- MDPI. (n.d.). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ethyl β-D-glucopyranoside - Wikidata [wikidata.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl β-D-glucopyranoside | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 5. The Biosynthesis of Ethyl-β-glucoside in Extracts of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl Glucoside | C8H16O6 | CID 121667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Ethyl β-D-glucopyranoside | Influenza Virus | Ambeed.com [ambeed.com]

- 9. CAS 34625-23-5: Ethyl glucoside | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. coleparmer.com [coleparmer.com]

- 14. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl D-Glucopyranoside: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of Ethyl D-glucopyranoside, a monosaccharide derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the distinct properties and synthesis of its anomers, offering field-proven insights into experimental choices and methodologies.

Introduction to this compound

This compound is a glycoside formed through a glycosidic bond between the anomeric hydroxyl group of D-glucose and the hydroxyl group of ethanol. This seemingly simple modification gives rise to two distinct diastereomers, or anomers: Ethyl α-D-glucopyranoside and Ethyl β-D-glucopyranoside. The spatial orientation of the ethoxy group at the anomeric carbon (C-1) dictates the anomer, which in turn significantly influences the molecule's physical, chemical, and biological properties.

The pyranose form of glucose, a six-membered ring, is the most stable and is the basis for these glycosides. The distinction between the α and β anomers is crucial in glycobiology and medicinal chemistry, as the stereochemistry of the glycosidic linkage often governs molecular recognition events, such as enzyme-substrate binding.

Molecular Structure and Identification

The fundamental difference between the two anomers lies in the stereochemistry at the anomeric carbon (C-1). In the chair conformation of the pyranose ring, the C-1 ethoxy group in the α-anomer is in an axial position, while in the β-anomer , it occupies an equatorial position.

Chemical Identifiers and Physicochemical Properties

The distinct stereochemistry of the anomers results in different Chemical Abstracts Service (CAS) numbers and varied physicochemical properties. These identifiers are crucial for unambiguous sourcing and regulatory compliance.

| Property | Ethyl α-D-glucopyranoside | Ethyl β-D-glucopyranoside |

| CAS Number | 34625-23-5 | 3198-49-0[1] |

| Molecular Formula | C₈H₁₆O₆ | C₈H₁₆O₆[1] |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol [1] |

| Appearance | Colorless liquid or solid[2] | White to off-white powder[3] |

| Melting Point | 176-179 °C[2] | 73 °C[3] |

| Boiling Point | 395.1 °C (Predicted)[2] | 395.1 °C (Predicted)[1] |

| Density | 1.4 g/cm³ (Predicted)[2] | 1.40 g/cm³[1][3] |

| Solubility | Soluble in water | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

Spectroscopic Characterization: The Key to Anomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the anomeric configuration of glycosides.[4] The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1) are particularly diagnostic.

-

¹H NMR: The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer.[4] Furthermore, the coupling constant between H-1 and the adjacent proton H-2 (³JH1,H2) is a reliable indicator:

-

α-anomer (axial H-1): Smaller coupling constant (typically 3-4 Hz).

-

β-anomer (axial-axial coupling): Larger coupling constant (typically 7-8 Hz).

-

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) also differs between the anomers, with the C-1 of the β-anomer generally appearing at a lower field than the α-anomer.

Synthesis of Ethyl D-Glucopyranosides: A Comparative Overview

The synthesis of ethyl D-glucopyranosides can be achieved through several methods, each with its own advantages in terms of stereoselectivity, yield, and scalability. The choice of method is often dictated by the desired anomeric purity and the context of the broader synthetic goal.

Fischer Glycosylation: The Classic Approach

Fischer glycosylation is a direct, acid-catalyzed reaction between a reducing sugar and an alcohol.[5] While straightforward, it typically yields a mixture of anomers and furanoside/pyranoside forms, with the thermodynamically more stable α-anomer often predominating at equilibrium.[5][6]

Expert Insight: The simplicity of the Fischer glycosylation makes it a common starting point. However, the lack of stereocontrol necessitates careful purification to isolate the desired anomer. For applications where anomeric purity is paramount, this method may be less suitable without extensive chromatographic separation.

Experimental Protocol: Microwave-Assisted Fischer Glycosylation

This modern adaptation significantly reduces reaction times compared to traditional reflux methods.[7][8]

-

Reaction Setup: In a pressure-rated microwave vial, combine D-glucose (1.0 g), anhydrous ethanol (10 mL), and a catalytic amount of a solid acid catalyst (e.g., Amberlite IR-120 H⁺ resin, 1.0 g).[7] The use of a resin catalyst simplifies workup, as it can be removed by filtration.[7]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 10-15 minutes.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Evaporate the ethanol under reduced pressure. The resulting syrup, containing a mixture of anomers, can be purified by silica gel column chromatography using a solvent system such as ethyl acetate/methanol to separate the α- and β-anomers.

Koenigs-Knorr Reaction: A Stereoselective Route to β-Glycosides

The Koenigs-Knorr reaction is a classic and reliable method for the stereoselective synthesis of glycosides, particularly 1,2-trans-glycosides (which for glucose, corresponds to the β-anomer).[9] This is due to the neighboring group participation of the acetyl protecting group at C-2, which shields the top face of the intermediate oxocarbenium ion, directing the incoming alcohol to attack from the bottom face.

Experimental Protocol: Synthesis of Ethyl β-D-glucopyranoside

-

Preparation of Acetobromoglucose: Treat penta-O-acetyl-β-D-glucose with a solution of hydrogen bromide in acetic acid to obtain 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

-

Glycosylation: Dissolve the acetobromoglucose in anhydrous dichloromethane. Add ethanol as the glycosyl acceptor. Cool the mixture to 0°C and add a promoter, such as silver carbonate or silver oxide, under an inert atmosphere.[9]

-

Reaction and Work-up: Allow the reaction to proceed at room temperature, monitoring by TLC. Upon completion, filter the reaction mixture through celite to remove the silver salts. Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Deprotection: Remove the acetyl protecting groups by treating the crude product with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

-

Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the resulting Ethyl β-D-glucopyranoside by recrystallization or silica gel chromatography.

Enzymatic Synthesis: The "Green" and Highly Selective Alternative

Enzymatic synthesis offers a highly stereoselective and environmentally friendly approach to glycoside formation.[6] β-Glucosidases, for instance, can catalyze the synthesis of Ethyl β-D-glucopyranoside with high fidelity.[6][10] This method operates under mild conditions (aqueous media, neutral pH, room temperature) and avoids the use of protecting groups and hazardous reagents.

Expert Insight: The high stereoselectivity of enzymatic synthesis is a significant advantage, often yielding the desired anomer exclusively. However, reaction rates can be slower than chemical methods, and enzyme cost and stability may be considerations for large-scale production.

Experimental Protocol: Enzymatic Synthesis of Ethyl β-D-glucopyranoside

-

Reaction Mixture: Prepare a solution of D-glucose in a suitable buffer (e.g., citrate buffer, pH 5.0) containing a significant proportion of ethanol (e.g., 50% v/v).

-

Enzyme Addition: Add β-glucosidase (from a source such as almonds) to the reaction mixture. The enzyme loading will depend on its activity.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the formation of the product over time using HPLC or TLC.

-

Enzyme Deactivation and Purification: Once the reaction has reached equilibrium or the desired conversion, deactivate the enzyme by heating the mixture (e.g., to 80°C for 10 minutes). Remove the denatured protein by centrifugation or filtration. The product can then be purified from the remaining glucose and other components by chromatography.[10]

Applications in Research and Drug Development

Ethyl D-glucopyranosides serve as valuable tools and building blocks in various scientific disciplines, particularly in fields related to drug discovery and development.

-

Glycobiology Research: These simple glycosides are often used as standards in chromatographic and enzymatic assays.[2] They can serve as substrates or inhibitors for glycosidases, helping to elucidate enzyme mechanisms and screen for potential therapeutic agents.

-

Building Blocks in Medicinal Chemistry: Ethyl D-glucopyranosides, with their reactive hydroxyl groups, are versatile starting materials for the synthesis of more complex glycoconjugates and carbohydrate-based drugs.[11] By selectively protecting and deprotecting the hydroxyl groups, chemists can introduce various functionalities to create molecules with desired biological activities. For instance, they can be precursors for the synthesis of compounds with potential antiviral or antimicrobial properties.[12][13]

-

Probes for Carbohydrate-Protein Interactions: As simple analogs of natural glycosides, they can be used to study the binding of carbohydrates to lectins and other carbohydrate-binding proteins, which are involved in numerous biological processes, including cell adhesion, signaling, and immune responses.

Conclusion

This compound, in both its α and β anomeric forms, represents more than just a simple derivative of glucose. It is a fundamental tool for glycobiologists and a versatile building block for medicinal chemists. A thorough understanding of its stereochemistry, physicochemical properties, and the nuances of its synthesis is essential for its effective application in research and development. The choice of synthetic route—be it the classic Fischer glycosylation, the stereoselective Koenigs-Knorr reaction, or the elegant enzymatic approach—must be carefully considered based on the specific requirements of the intended application, with a constant focus on achieving the desired anomeric purity and overall efficiency. As the field of glycoscience continues to expand, the importance of well-characterized and readily accessible carbohydrate building blocks like this compound will undoubtedly continue to grow.

References

- Creative Proteomics. (n.d.). Identification of the Anomeric Configuration.

- BenchChem. (2025, December). Confirming the Anomeric Configuration of Glycosides from 6-O-(Triisopropylsilyl)

- Biosynth. (n.d.). Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168.

- ResearchGate. (2025, August 6). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.

- BenchChem. (n.d.). Validating the Anomeric Configuration of Glycosides from 6-O-TIPS-D-glucal: A Comparative Guide.

- ChemicalBook. (n.d.). This compound CAS#: 3198-49-0.

- LUTPub. (n.d.). Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside.

- CORE. (n.d.). Microwave-accelerated Fischer glycosylation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029968).

- SpringerLink. (n.d.). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.

- Wikipedia. (n.d.). Fischer glycosidation.

- CORE. (n.d.). Microwave-assisted Fisher Glycosidation.

- ChemicalBook. (n.d.). METHYL BETA-D-GLUCOPYRANOSIDE(709-50-2) 13C NMR spectrum.

- Biosynth. (n.d.). This compound | 34625-23-5 | ME11961.

- MedchemExpress. (n.d.). Ethyl α-D-glucopyranoside (Synonyms: this compound).

- National Center for Biotechnology Information. (n.d.). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media.

- Luminix Health. (n.d.). Ethyl β-D-glucopyranoside.

- ChemicalBook. (n.d.). This compound(3198-49-0) 1H NMR.

- Ambeed.com. (n.d.). Ethyl β-D-glucopyranoside | Influenza Virus.

- National Center for Biotechnology Information. (n.d.). 25.6: Reactions of Monosaccharides.

- MedchemExpress. (n.d.). Ethyl β-D-glucopyranoside | Ethyl Derivative.

- Biosynth. (n.d.). This compound | 34625-23-5 | ME11961.

- ResearchGate. (2016, July 12). (PDF) Synthesis, Reactions, Spectral Behavior and Biological Evaluation of Some New D-Glucopyranoside Derivatives as Potential Antimicrobial Agents.

- National Center for Biotechnology Information. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.

- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.

- National Center for Biotechnology Information. (n.d.). Ethyl alpha-d-glucopyranoside.

- SlideShare. (n.d.). Koenigs knorr reaction and mechanism | PPTX.

- ScienceDirect. (2021, November 9). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- ChemNorm. (n.d.). Ethyl alpha-D-glucopyranoside | CAS: 19467-01-7.

- National Center for Biotechnology Information. (2025, October 8). Synthesis, structure, and antiviral activity 4(6)-β-d-glucopyranosylamino-2-R-1,3-benzothiazoles.

- National Center for Biotechnology Information. (n.d.). This compound.

- Organic Syntheses. (n.d.). Procedure.

- TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry.

- HARTMANN ANALYTIC. (n.d.). Ethyl-alpha-D-glucopyranoside, [glucose-1-14C]-.

- National Center for Biotechnology Information. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.

- FooDB. (2010, April 8). Showing Compound Ethyl beta-D-glucopyranoside (FDB001255).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youngin.com [youngin.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. scispace.com [scispace.com]

- 10. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, structure, and antiviral activity 4(6)-β-d-glucopyranosylamino-2-R-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of alpha-Ethyl D-glucopyranoside

An In-depth Technical Guide to the Biological Activity of alpha-Ethyl D-glucopyranoside (α-EG)

Introduction

alpha-Ethyl D-glucopyranoside (α-EG), a simple alkyl glucoside, has emerged from its origins as a characteristic flavor component of Japanese sake to become a molecule of significant interest in dermatological and biochemical research.[1][2] Formed during the fermentation process through the transglycosylation activity of α-glucosidase, this compound is increasingly recognized for its potent biological activities.[1] Its safety profile, coupled with demonstrated efficacy in modulating key cellular processes, positions α-EG as a compelling candidate for applications in skincare, cosmetics, and potentially therapeutic contexts.[1][2]

This technical guide provides a comprehensive analysis of the known biological activities of α-Ethyl D-glucopyranoside. Authored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its mechanisms of action, and provides detailed experimental frameworks for its study. We will delve into its effects on skin homeostasis, its profile as an enzyme inhibitor, and the methodologies required to validate these activities in a laboratory setting.

Section 1: Physicochemical Properties and Synthesis Overview

Understanding the fundamental characteristics of α-EG is crucial for its application in experimental and formulation contexts.

Table 1: Physicochemical Properties of α-Ethyl D-glucopyranoside

| Property | Value | Source(s) |

| Chemical Name | alpha-Ethyl D-glucopyranoside | |

| Synonyms | α-EG, Ethyl α-D-glucoside | [1] |

| CAS Number | 19467-01-7 | [3] |

| Molecular Formula | C8H16O6 | [4][5] |

| Molecular Weight | 208.21 g/mol | [4][5] |

| Appearance | White or pale yellow powder/liquid | [6][7] |

| Solubility | Soluble in water | [8] |

Synthesis Pathways

The generation of α-EG can be achieved through several routes, each with distinct implications for yield, purity, and scalability.

-

Natural Fermentation: α-EG is naturally produced in beverages like Japanese rice wine (sake). During the brewing process, α-glucosidase from the koji mold (Aspergillus oryzae) catalyzes a transglycosylation reaction, transferring a glucose moiety from starch-derived oligosaccharides to ethanol.[1]

-

Enzymatic Synthesis: For higher purity and yield, targeted enzymatic synthesis is the preferred method. A notable approach employs the α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris.[9] This method offers high selectivity for the α-anomer and minimizes by-products. The reaction can be further optimized by incorporating glucose isomerase to reduce product inhibition caused by glucose accumulation.[9]

-

Chemical Synthesis: Standard chemical glycosylation methods can also be employed, often involving protection and deprotection steps of the glucose molecule's hydroxyl groups.[10] While offering versatility, these methods can be complex and may produce a mixture of anomers requiring subsequent purification.[10]

Section 2: Dermatological Bioactivity and Mechanisms

The most extensively documented bioactivity of α-EG relates to its beneficial effects on skin health. It acts as a potent modulator of dermal fibroblast function, which is critical for maintaining the skin's structural integrity and youthful appearance.

Stimulation of Fibroblast Proliferation and Collagen Synthesis

Normal human dermal fibroblasts (NHDFs) are responsible for producing extracellular matrix components, including collagen, which provides tensile strength to the skin. Studies have demonstrated that α-EG, at non-toxic micromolar concentrations, significantly enhances both the proliferation of these cells and their collagen output.[1] This dual action is fundamental to skin repair and anti-aging effects.

Table 2: Effect of α-EG on Human Dermal Fibroblasts

| α-EG Concentration | Effect on NHDF Proliferation (% of Control) | Effect on Collagen I Production (% of Control) |

| 0.048 µM | 113.1% (p < 0.01) | 159.6% |

| 0.48 µM | 121.0% (p < 0.01) | - |

| 4.8 µM | 110.6% (p < 0.01) | - |

Data synthesized from a key study on the effects of α-EG on human dermal fibroblasts.[1][2]

The causal logic here is that by increasing the population of active fibroblasts and simultaneously boosting the synthetic output of each cell, α-EG effectively promotes the renewal and reinforcement of the dermal matrix.

Upregulation of Key Dermatological Genes

The macroscopic effects of α-EG are rooted in its ability to modulate gene expression. Quantitative RT-PCR analyses have revealed that α-EG treatment leads to a significant increase in the transcription of genes essential for matrix production and cell signaling.[1]

-

Collagen Genes: Transcript levels of COL1A1 and COL1A2 , which encode the chains of Type I collagen, were increased by 152.4% and 129.7%, respectively. The gene for Type III collagen (COL3A1 ) was also upregulated by 131.8% at a concentration of 0.48 µM.[1]

-

Growth Factor Genes: Expression of Fibroblast Growth Factor I (FGF1 ) and Fibroblast Growth Factor VII (FGF7 , also known as Keratinocyte Growth Factor) mRNA increased by 148.8% and 153.1%, respectively.[1] These growth factors are potent signaling molecules that stimulate fibroblast and keratinocyte proliferation, creating a positive feedback loop for skin regeneration.

Skin Moisturization and Barrier Function

Beyond its effects on the dermal layer, α-EG has been reported to improve skin barrier function. Clinical and preclinical observations note its ability to suppress skin roughness after UVB irradiation and reduce transepidermal water loss (TEWL), which are key indicators of a healthy skin barrier and adequate hydration.[1][2]

Section 3: Enzymatic Inhibition Profile

α-EG also exhibits inhibitory activity against several classes of enzymes, suggesting a broader therapeutic potential.

Table 3: Summary of Enzymes Inhibited by α-Ethyl D-glucopyranoside

| Enzyme Class | Specific Enzyme(s) | Observed Effect / Potential Application | Source(s) |

| Glycoside Hydrolases | Intestinal α-glucosidase, α-amylase, β-glucosidase | Antagonistically inhibits maltose and sucrose degradation; potential for glycemic control. | [1][3][11] |

| Cholinesterases | Acetylcholinesterase (AChE) | In vitro inhibition reported; potential area for neurodegenerative disease research. | [12] |

| Aminotransferases | General aminotransferase activity | Inhibition observed; further research needed to identify specific targets and relevance. | [3] |

The inhibition of intestinal glucosidases is particularly noteworthy.[1][3] By slowing the breakdown of complex carbohydrates into absorbable glucose, α-EG could potentially help modulate postprandial blood sugar levels, a mechanism similar to that of established antidiabetic drugs.

Section 4: Experimental Protocols for Assessing Bioactivity

To ensure scientific rigor and reproducibility, the following protocols outline key experiments for validating the dermatological activities of α-EG.

Protocol: In Vitro Assessment of Fibroblast Proliferation (MTT Assay)

This protocol assesses the effect of α-EG on cell viability and proliferation. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.

-

Cell Seeding: Seed NHDFs in a 96-well plate at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Replace the medium with fresh DMEM containing various concentrations of α-EG (e.g., 0.048, 0.48, 4.8, 48, 480 µM) and a vehicle control (medium only).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect on proliferation.

Protocol: Quantification of Collagen I Production (ELISA)

This protocol quantifies the amount of Type I collagen secreted by fibroblasts into the culture medium.

-

Cell Culture and Treatment: Culture and treat NHDFs as described in steps 1-3 of the MTT assay protocol, using a 24-well plate format.

-

Supernatant Collection: After the 72-hour incubation, collect the cell culture supernatant from each well. Centrifuge to remove any cell debris.

-

ELISA Procedure: Use a commercial Human Pro-Collagen I alpha 1 ELISA kit. Follow the manufacturer's instructions precisely. This typically involves:

-

Adding standards and collected supernatants to the antibody-pre-coated microplate.

-

Incubation, followed by washing steps.

-

Addition of a biotin-conjugated detection antibody.

-

Incubation and washing.

-

Addition of Streptavidin-HRP conjugate.

-

Incubation and washing.

-

Addition of a TMB substrate solution, leading to color development proportional to the amount of collagen.

-

Stopping the reaction with a stop solution.

-

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Calculate the concentration of Collagen I in each sample by interpolating from the standard curve. Normalize the results to the cell number or total protein content if significant differences in proliferation are observed.

Section 5: Safety and Toxicological Profile

A key advantage of α-EG for cosmetic and therapeutic development is its favorable safety profile.

-

Cytotoxicity: In vitro studies on human dermal fibroblasts showed no cytotoxicity even at concentrations as high as 480 µM.[1]

-

Mutagenicity: The Ames test, a standard assay for assessing mutagenic potential, revealed no mutagenicity for purified α-EG.[1]

-

In Vivo Pharmacokinetics: When ingested orally, α-EG is reported to be rapidly excreted and does not accumulate in the body, suggesting a low potential for systemic toxicity.[1]

Conclusion and Future Directions

alpha-Ethyl D-glucopyranoside is a well-characterized glycoside with potent and validated biological activities, particularly in the realm of dermatology. Its ability to stimulate fibroblast proliferation, boost collagen synthesis, and upregulate key regenerative genes provides a strong scientific rationale for its use in anti-aging and skin health formulations.[1][2] Furthermore, its profile as a glucosidase and acetylcholinesterase inhibitor opens intriguing avenues for research into metabolic and neurological applications.[3][12]

Future research should focus on:

-

Receptor Identification: Elucidating the specific cell surface receptor or transporter through which α-EG mediates its effects on fibroblasts.

-

In Vivo Efficacy: Conducting more extensive, placebo-controlled clinical trials to confirm its efficacy in improving skin metrics in human subjects.

-

Therapeutic Potential: Exploring its enzyme-inhibiting properties in relevant disease models, such as for glycemic control or cognitive support.

The convergence of a strong safety profile, a clear mechanism of action, and readily scalable synthesis makes α-Ethyl D-glucopyranoside a molecule of considerable promise for the scientific and drug development communities.

References

- Vertex AI Search. 19467-01-7, Ethyl-a-D-glucopyranoside, alpha-D-Ethylglucoside, CAS:19467-01-7.

- MedchemExpress.com. Ethyl α-D-glucopyranoside (Synonyms - MedchemExpress.com).

- Bogaki T, et al. Effects of ethyl-α-d-glucoside on human dermal fibroblasts. Bioscience, Biotechnology, and Biochemistry. 2017.

- MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules. 2021.

- ResearchGate. Effects of ethyl-α-D-glucoside on human dermal fibroblasts.

- National Center for Biotechnology Information. Ethyl alpha-d-glucopyranoside | C8H16O6 | CID 91694274 - PubChem.

- National Center for Biotechnology Information. Antioxidant and Hypoglycemic Activity of Sequentially Extracted Fractions from Pingguoli Pear Fermentation Broth and Identification of Bioactive Compounds - PMC. Nutrients. 2022.

- ResearchGate. Ethyl α-D-glucopyranoside the first report in rice and its inhibitor for acetylcholinesterase by in vitro, in silico and fluorescence analysis | Request PDF. Food Bioscience. 2025.

- ChemBK. alpha-D-glucopyranosyl alpha-D-glucopyranoside.

- ResearchGate. Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.

- Sigma-Aldrich. Ethyl alpha-D-glucoside.

- Kirimura K, et al. Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase. Journal of Bioscience and Bioengineering. 2022.

- ChemicalBook. ethyl D-glucopyranoside | 34625-23-5.

- Biosynth. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168.

- ChemNorm. Ethyl alpha-D-glucopyranoside | CAS: 19467-01-7.

- ChemicalBook. This compound Property.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 19467-01-7 ,Ethyl-a-D-glucopyranoside, α-Ethyl glucopyranoside, alpha-D-Ethylglucoside [chemsynlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethyl alpha-d-glucopyranoside | C8H16O6 | CID 91694274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl alpha-D-glucopyranoside | CAS: 19467-01-7 | ChemNorm [chemnorm.com]

- 7. This compound | 34625-23-5 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Hypoglycemic Activity of Sequentially Extracted Fractions from Pingguoli Pear Fermentation Broth and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anomeric Configuration of Ethyl D-glucopyranoside

Introduction: The Significance of Anomeric Configuration in Glycoscience

In the realm of carbohydrate chemistry, the anomeric carbon (C-1 in aldopyranoses) holds a position of paramount importance. Its unique stereochemistry, arising from the cyclization of the open-chain sugar, gives rise to two distinct diastereomers known as anomers, designated as α and β. This seemingly subtle difference in the orientation of the substituent at the anomeric center has profound implications for the three-dimensional structure, reactivity, and biological function of carbohydrates. For researchers, scientists, and drug development professionals, a thorough understanding and precise control of anomeric configuration are critical for the rational design of carbohydrate-based therapeutics, glycoconjugates, and other bioactive molecules. This guide provides an in-depth exploration of the anomeric configuration of ethyl D-glucopyranoside, a model O-glycoside, covering its synthesis, the stereoelectronic principles governing its formation, and the analytical techniques for its definitive characterization.

Synthesis of this compound: A Practical Approach via Fischer Glycosidation

The most direct and classical method for the synthesis of simple alkyl glycosides, such as this compound, is the Fischer glycosidation.[1] This acid-catalyzed reaction involves the treatment of a monosaccharide, in this case, D-glucose, with an excess of an alcohol, ethanol, which also serves as the solvent.[1]